

# An In-depth Technical Guide to the Fundamental Properties of p-Tolylmaleimide

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## Compound of Interest

Compound Name: *p*-Tolylmaleimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of **p-Tolylmaleimide**. The information is curated to support research and development activities, with a focus on data-driven insights and detailed experimental methodologies.

## Core Chemical and Physical Properties

**p-Tolylmaleimide**, also known as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, is a derivative of maleimide with a tolyl group attached to the nitrogen atom. This substitution significantly influences its physical and chemical characteristics.

## Physicochemical Data

A summary of the key physicochemical properties of **p-Tolylmaleimide** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
IUPAC Name	1-(4-methylphenyl)pyrrole-2,5-dione	
CAS Number	1631-28-3	
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	
Molecular Weight	187.19 g/mol	
Appearance	White to yellow crystalline powder	
Melting Point	150-151 °C	[1]
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as chloroform, N,N-dimethylformamide, and dimethyl sulfoxide.	
XLogP3	1.5	[2]

## Spectroscopic Data

The structural identity of **p-Tolylmaleimide** can be unequivocally confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Spectroscopic Technique	Key Data	Reference
$^1\text{H}$ NMR (500 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm): 7.27-7.19 (m, 4H, Ar-H), 6.81 (s, 2H, HC=CH), 2.38 (s, 3H, $\text{CH}_3$ )	
$^{13}\text{C}$ NMR (125 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm): 169.6 (C=O), 138.0 (Ar-C), 134.2 (C=C), 129.8 (Ar-CH), 128.7 (Ar-C), 126.0 (Ar-CH), 21.1 ( $\text{CH}_3$ )	
Mass Spectrometry (GC-MSD)	m/z (rel. int.): 187 ( $\text{M}^+$ , 100), 158 (10), 143 (8), 130 (23), 117 (18)	
Infrared (IR) Spectroscopy	Characteristic peaks for C=O stretching (around $1700\text{ cm}^{-1}$ ), C=C stretching, and aromatic C-H stretching.	

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **p-Tolylmaleimide** are crucial for obtaining high-purity material for research purposes.

### Synthesis of p-Tolylmaleimide

The synthesis of **p-Tolylmaleimide** is typically achieved through a two-step process involving the formation of the intermediate N-(p-tolyl)maleamic acid, followed by cyclodehydration.[\[3\]](#)[\[4\]](#)

#### Step 1: Synthesis of N-(p-tolyl)maleamic acid

- Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran at room temperature.
- Slowly add a solution of p-toluidine (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

- A precipitate of N-(p-tolyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.
- Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
- The product can be dried under vacuum and is typically used in the next step without further purification.

#### Step 2: Cyclodehydration to **p-Tolylmaleimide**

- Suspend the N-(p-tolyl)maleamic acid (1.0 eq) in acetic anhydride (used as both solvent and dehydrating agent).
- Add anhydrous sodium acetate (0.5-1.0 eq) as a catalyst.
- Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction progress can be monitored by TLC.<sup>[5]</sup>
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude **p-Tolylmaleimide**.
- Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic anhydride and sodium acetate.

## Purification of **p-Tolylmaleimide**

The crude **p-Tolylmaleimide** can be purified by recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent such as a mixture of dichloromethane and hexane or ethanol.<sup>[3][6]</sup>
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7][8]

Column Chromatography:

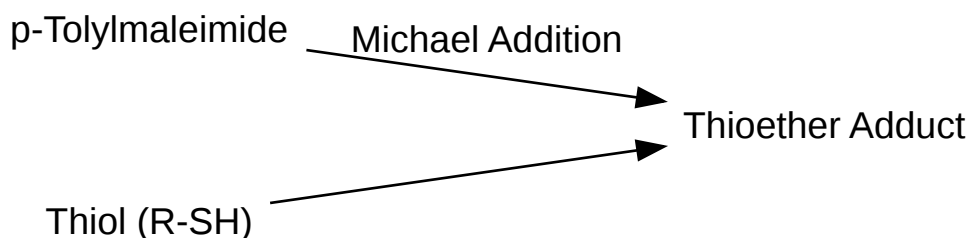
- Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
- Load the solution onto a silica gel column.
- Elute the column with a non-polar solvent or a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate).[9]
- Collect the fractions containing the pure product and evaporate the solvent to obtain the purified **p-Tolylmaleimide**.[3]

## Reactivity and Chemical Transformations

The maleimide moiety in **p-Tolylmaleimide** is a versatile functional group that participates in several important chemical reactions, making it a valuable building block in organic synthesis and materials science.

### Michael Addition

The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack via a Michael addition reaction. This reaction is particularly efficient with soft nucleophiles like thiols.[10] The reaction proceeds rapidly under mild conditions, often at neutral or slightly basic pH, to form a stable thioether linkage.[5] This high reactivity and specificity make maleimides, including **p-Tolylmaleimide**, widely used for bioconjugation, such as the labeling of cysteine residues in proteins.[10]

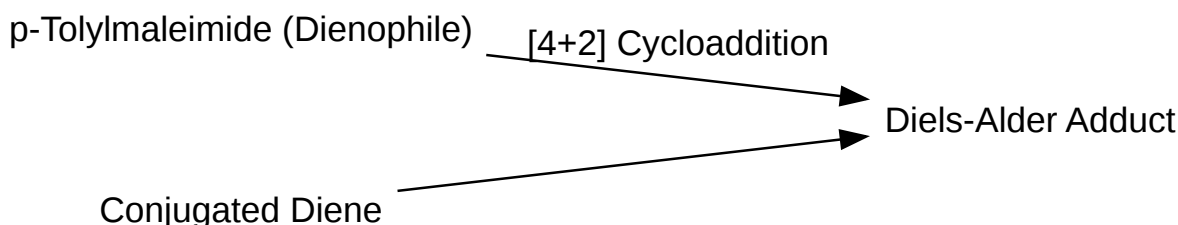


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Caption: Michael Addition of a Thiol to **p-Tolylmaleimide**.

## Diels-Alder Reaction

**p-Tolylmaleimide** is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two carbonyl groups. It readily reacts with conjugated dienes, such as cyclopentadiene and furan derivatives, to form cyclic adducts.[5][11] These [4+2] cycloaddition reactions are thermally allowed and often proceed with high stereoselectivity, typically favoring the formation of the endo product under kinetic control.[12]



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Caption: Diels-Alder Reaction of **p-Tolylmaleimide**.

## Biological Activity and Signaling Pathways

**p-Tolylmaleimide** has been identified as an inhibitor of the water and small solute channel, Aquaporin Z (AqpZ).[2] Aquaporins are integral membrane proteins that facilitate the transport of water and, in some cases, other small solutes across cell membranes.

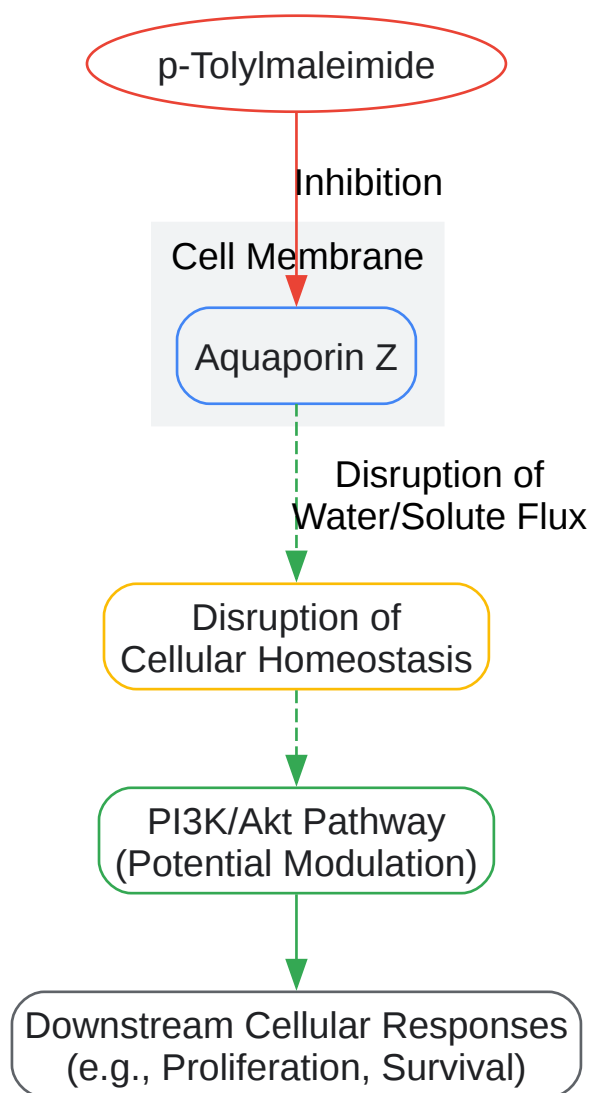
## Mechanism of Aquaporin Z Inhibition

The inhibitory effect of maleimides on certain aquaporins is attributed to their ability to react with cysteine residues located near or within the channel pore.[13] The reaction of the maleimide's double bond with the sulfhydryl group of a cysteine residue forms a covalent bond, which can sterically block the channel and prevent the passage of water and other substrates. [13] While the specific cysteine residue in Aquaporin Z that interacts with **p-Tolylmaleimide**

has not been definitively identified in the available literature, this covalent modification is the presumed mechanism of inhibition.

## Potential Downstream Signaling Effects

The inhibition of aquaporins can have significant downstream effects on cellular signaling pathways. Aquaporins are involved in maintaining cellular homeostasis, and their dysregulation can impact processes such as cell volume regulation, migration, and proliferation. While direct studies on the signaling pathways affected by **p-Tolylmaleimide** are limited, inhibition of aquaporins, in general, has been linked to the modulation of pathways such as the PI3K/Akt pathway.<sup>[14][15]</sup> The PI3K/Akt signaling cascade is a crucial regulator of cell survival, growth, and metabolism.<sup>[16]</sup> It is plausible that by disrupting cellular water and solute balance, **p-Tolylmaleimide** could indirectly influence the activity of this and other signaling pathways. Further research is required to elucidate the precise downstream signaling consequences of Aquaporin Z inhibition by **p-Tolylmaleimide**.



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Caption: Potential Signaling Cascade following Aquaporin Z Inhibition.

## Safety and Handling

**p-Tolylmaleimide** should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.



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